tert-Butyl2-fluoro-6-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl2-fluoro-6-formylbenzoate is an organic compound that features a tert-butyl group, a fluorine atom, and a formyl group attached to a benzoate structure
Preparation Methods
The synthesis of tert-Butyl2-fluoro-6-formylbenzoate typically involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl2-fluoro-6-formylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the formyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl2-fluoro-6-formylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-Butyl2-fluoro-6-formylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
tert-Butyl2-fluoro-6-formylbenzoate can be compared to other similar compounds, such as:
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
tert-Butylamine: A compound with a tert-butyl group attached to an amine group.
tert-Butylhydroquinone: An antioxidant with a tert-butyl group attached to a hydroquinone structure.
Properties
Molecular Formula |
C12H13FO3 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
tert-butyl 2-fluoro-6-formylbenzoate |
InChI |
InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)10-8(7-14)5-4-6-9(10)13/h4-7H,1-3H3 |
InChI Key |
AMYWKUBQEJQHHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=C1F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.